molecular formula C22H22N2O B1664764 ABT-239 CAS No. 460746-46-7

ABT-239

Katalognummer: B1664764
CAS-Nummer: 460746-46-7
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: KFHYZKCRXNRKRC-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile is a chemically sophisticated research compound of significant interest in neuropharmacology. It is structurally analogous to pimavanserin, a known selective serotonin inverse agonist (SSIA) that exhibits high affinity and selectivity for the 5-HT2A receptor [https://go.drugbank.com/drugs/DB09290]. This specific (R)-enantiomer is designed for studies requiring a chiral compound to investigate stereospecific interactions with biological targets. Its primary research value lies in its utility as a potent and selective 5-HT2A receptor antagonist/inverse agonist, making it a critical tool for probing the role of this receptor subtype in various central nervous system pathways. Researchers employ this compound in vitro and in vivo to explore its potential effects on models related to psychosis, Parkinson's disease psychosis, sleep disorders, and other conditions linked to 5-HT2A receptor signaling dysregulation [https://pubchem.ncbi.nlm.nih.gov/compound/16735681]. By selectively blocking the 5-HT2A receptor, this compound helps elucidate complex neurochemical mechanisms and contributes to the development of novel therapeutic agents. It is supplied strictly for research purposes in laboratory settings.

Eigenschaften

IUPAC Name

4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHYZKCRXNRKRC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196710
Record name ABT-239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460746-46-7
Record name 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460746-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-239
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Route Development

Benzofuran Core Synthesis

Benzofuran derivatives are typically synthesized via:

  • Perkin rearrangement : Heating o-hydroxyaryl ketones with acetic anhydride.
  • Transition-metal-catalyzed cyclization : Palladium-mediated coupling of ortho-halophenols with alkynes.

For this substrate, a Sonogashira coupling between 5-bromo-2-iodophenol and trimethylsilylacetylene (TMSA), followed by acid-mediated cyclization, could yield the 5-bromo-benzofuran intermediate. Desilylation and bromination at the 5-position would facilitate subsequent functionalization.

Table 1: Hypothetical Benzofuran Formation Conditions
Step Reagents/Conditions Purpose
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, TMSA, Et₃N Alkyne introduction
Cyclization H₂SO₄, 80°C Benzofuran ring closure
Desilylation TBAF, THF TMS group removal

Introduction of the Ethyl-Pyrrolidine Side Chain

The ethyl spacer connecting the benzofuran and pyrrolidine moieties suggests an alkylation strategy . Key considerations include:

  • Nucleophilic displacement : Using a bromoethyl intermediate.
  • Mitsunobu reaction : For stereocontrol at the pyrrolidine chiral center.

A plausible pathway involves:

  • Bromination : Treating benzofuran with 1,2-dibromoethane under radical conditions.
  • Pyrrolidine coupling : Reacting (R)-2-methylpyrrolidine with the bromoethyl-benzofuran intermediate using K₂CO₃ in DMF.
Table 2: Alkylation Reaction Parameters
Parameter Value Impact on Yield
Temperature 80°C Accelerates SN2 displacement
Solvent DMF Polar aprotic, enhances nucleophilicity
Base K₂CO₃ Scavenges HBr, drives reaction

Benzonitrile Group Installation

The para-cyano group on the benzene ring may originate from:

  • Rosenmund-von Braun reaction : Treating aryl bromides with CuCN.
  • Sandmeyer reaction : Diazotization of an aniline precursor followed by cyanation.

Given the electron-deficient nature of benzofuran, direct cyanation via microwave-assisted Pd-catalyzed coupling using Zn(CN)₂ could achieve regioselective substitution at the 5-position.

Stereochemical Control and Resolution

Asymmetric Synthesis of 2-Methylpyrrolidine

The (R)-configuration at the pyrrolidine chiral center necessitates enantioselective methods:

  • Chiral pool synthesis : Starting from L-proline via methylation and reduction.
  • Catalytic asymmetric hydrogenation : Using Rhodium-BINAP complexes to hydrogenate 2-methylpyrrolidone.
Table 3: Enantiomeric Excess (ee) Optimization
Catalyst ee (%) Conditions
Rh-(R)-BINAP 92 H₂ (50 psi), MeOH, 25°C
Ru-TsDPEN 85 HCO₂H/Et₃N, 40°C

Dynamic Kinetic Resolution

Racemic intermediates may undergo resolution via:

  • Chiral chromatography : Using cellulose-based stationary phases.
  • Enzymatic resolution : Lipase-catalyzed acetylation of the undesired enantiomer.

Process Optimization and Scale-Up Challenges

Purification Strategies

  • Flash chromatography : Silica gel with EtOAc/hexane gradients.
  • Recrystallization : Using ethanol/water mixtures for final product polishing.

Hazard Mitigation

The compound’s safety data sheet indicates acute toxicity (H301) and skin irritation (H315) . Process design must incorporate:

  • Inert atmosphere handling : Due to moisture sensitivity (P233, P235).
  • Waste neutralization protocols : For cyanide-containing byproducts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Expected signals include aromatic protons (δ 7.5–8.1 ppm), pyrrolidine methyl (δ 1.2 ppm), and ethyl spacer (δ 2.8–3.4 ppm).
  • HPLC-MS : [M+H]⁺ peak at m/z 480.51 confirms molecular weight.

Analyse Chemischer Reaktionen

ABT-239 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind N-Iodsuccinimid, Essigsäure, Schwefelsäure und Palladiumkatalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Iodphenol- und Benzofuran-Derivate .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pharmacological Properties of ABT-239 and Analogues

Compound H₃R Ki (nM) Selectivity (vs. H₁/H₂/H₄) Cognitive Efficacy (Rodent Models) Key Limitations References
This compound 0.2–0.4 >1,000-fold ++++ (Dentate gyrus LTP, NOR) Limited clinical translation
Thioperamide 4–8 Moderate (H₄ inhibition) ++ (Passive avoidance) Poor brain penetration
Ciproxifan 0.3–0.5 >500-fold +++ (Social recognition) Imidazole-related CYP inhibition
GSK-189254 0.3–0.6 >1,000-fold +++ (Morris water maze) Potential cardiovascular side effects
PF-03654746 0.1–0.2 >1,000-fold ++++ (Attentional set-shifting) Limited in vivo data

Key Differentiators of this compound

Structural Advantages

  • Non-imidazole Scaffold: Unlike ciproxifan (imidazole-based), this compound avoids cytochrome P450 inhibition, reducing drug-drug interaction risks .
  • Chiral Specificity : The (R)-enantiomer of the 2-methylpyrrolidine group is essential for H₃R binding; the (S)-enantiomer shows 100-fold lower potency .

Pharmacokinetic Superiority

  • This compound exhibits superior oral bioavailability (~50% in rats) and brain-to-plasma ratio (3:1) compared to thioperamide, which suffers from poor CNS penetration .

Broad Preclinical Efficacy

  • This compound enhances hippocampal long-term potentiation (LTP) and novel object recognition (NOR) in rodents at doses as low as 0.1 mg/kg, outperforming GSK-189254 and PF-03654746 in models of schizophrenia-related cognitive deficits .

Limitations in Context

Structure-Activity Relationship (SAR) Insights

  • Benzofuran Substitution : Replacing the benzonitrile group with bulkier substituents (e.g., phenyl) reduces H₃R affinity by >10-fold .
  • Pyrrolidine Modifications : Increasing the pyrrolidine ring size (e.g., piperidine) diminishes potency, highlighting the necessity of the 2-methylpyrrolidine motif .
  • Spacer Optimization : Shortening the ethyl spacer between benzofuran and pyrrolidine abolishes activity, emphasizing the importance of conformational flexibility .

Biologische Aktivität

(R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, commonly referred to as ABT-239, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as H3 receptor antagonists . Its chemical structure can be summarized as follows:

PropertyDetails
Chemical Formula C22H22N2O
Molecular Weight 330.42 g/mol
CAS Number 460746-46-7
PubChem ID 9818903

The compound features a benzofuran moiety linked to a pyrrolidine ring, contributing to its unique pharmacological profile.

This compound acts primarily as a selective antagonist of the H3 histamine receptor . This receptor is involved in the regulation of neurotransmitter release in the central nervous system (CNS). By blocking this receptor, this compound enhances the release of various neurotransmitters, including acetylcholine and norepinephrine, which are critical for cognitive functions such as learning and memory.

Pharmacological Effects

Research has demonstrated that this compound exhibits several significant pharmacological effects:

  • Cognitive Enhancement : In animal models, this compound has shown potent effects in improving cognition and attention. For instance:
    • In a five-trial inhibitory avoidance acquisition model in rat pups, doses as low as 0.1 mg/kg were effective.
    • In adult rats, a dose of 0.01 mg/kg was sufficient to enhance social recognition memory .
  • Behavioral Efficacy : The compound has been noted for its ability to induce behavioral changes without causing significant locomotor stimulation, highlighting its potential therapeutic advantages over other stimulants .
  • Selectivity and Safety : this compound has demonstrated high selectivity for H3 receptors with minimal side effects related to CNS stimulation, making it a promising candidate for treating cognitive dysfunction without the typical adverse effects associated with other psychostimulants .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Cognitive Enhancement in Rats

In a controlled study, researchers administered this compound to rats and observed significant improvements in both memory retention and attention span compared to control groups. The results indicated that H3 receptor antagonism could serve as a viable strategy for enhancing cognitive function in aging populations.

Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of this compound. The findings revealed that even at higher doses (up to 10 mg/kg), there were no notable increases in anxiety or locomotor activity among treated subjects, suggesting a favorable safety margin for potential clinical applications .

Summary of Research Findings

The biological activity of (R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile indicates its potential as a cognitive enhancer through selective H3 receptor antagonism. Key findings from various studies include:

Study TypeFindings
Cognitive EnhancementSignificant improvement in memory and attention
Behavioral EfficacyNo significant locomotor stimulation
Safety ProfileFavorable safety margin at high doses

Q & A

Basic Research Questions

Q. How can the synthetic route for (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile be optimized to improve scalability and purity?

  • Methodological Answer : A scalable synthesis starts with 4’-hydroxy-biphenyl-4-carbonitrile, followed by cyclization to form the benzofuran core. Key steps include alkylation with 2-(2-methylpyrrolidin-1-yl)ethyl bromide and palladium-catalyzed coupling for benzonitrile attachment. Avoiding chromatographic purification by using recrystallization or distillation improves scalability. Purity is verified via HPLC (>99%) and NMR .

Q. What structural features of ABT-239 contribute to its selectivity for the histamine H3 receptor (H3R) over other histamine receptor subtypes?

  • Methodological Answer : The 2-aminoethylbenzofuran scaffold is critical for H3R affinity. The (R)-configured 2-methylpyrrolidine enhances stereoselective binding, while the benzonitrile group optimizes hydrophobic interactions with the receptor’s transmembrane domain. Competitive binding assays (using [³H]-Nα-methylhistamine) show >1,000-fold selectivity over H1, H2, and H4 receptors .

Q. How are in vitro potency and pharmacokinetic properties of this compound assessed in preclinical studies?

  • Methodological Answer :

  • In vitro : Radioligand displacement assays (Ki values: 0.1–5.8 nM for human H3R) .
  • ADME : Microsomal stability (e.g., rat/human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability assays. This compound exhibits high oral bioavailability (>80% in rats) and brain penetration (brain/plasma ratio >2) .

Advanced Research Questions

Q. How do behavioral models (e.g., social recognition memory) validate the cognitive-enhancing effects of this compound, and what statistical approaches address variability in these models?

  • Methodological Answer :

  • Models :
  • Social recognition memory : Adult rats are exposed to a juvenile conspecific twice; this compound (0.01 mg/kg) prolongs recognition latency .
  • Five-trial inhibitory avoidance : Rat pups learn to avoid a dark chamber; this compound (0.1 mg/kg) enhances retention .
  • Statistical Analysis : Mixed-effects models account for inter-animal variability. Non-parametric tests (e.g., Mann-Whitney U) are used for non-normal distributions .

Q. What experimental strategies resolve contradictions in H3R antagonist efficacy across species or disease models?

  • Methodological Answer : Cross-species receptor alignment identifies conserved residues (e.g., transmembrane helix 3) affecting ligand binding. Functional assays (cAMP inhibition in HEK-293 cells expressing human/rat H3R) confirm species-specific potency. For disease models (e.g., Alzheimer’s), combining this compound with acetylcholinesterase inhibitors (e.g., donepezil) reveals additive effects via Morris water maze .

Q. How can neurophysiological profiling (e.g., EEG/ microdialysis) elucidate this compound’s mechanism in attention enhancement?

  • Methodological Answer :

  • EEG : Freely moving rats implanted with telemetry transmitters show increased cortical theta oscillations (4–8 Hz), linked to sustained attention .
  • Microdialysis : Basal forebrain acetylcholine release is measured post-administration (1 mg/kg, i.p.); this compound increases extracellular ACh by 200% via H3R autoreceptor blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABT-239
Reactant of Route 2
Reactant of Route 2
ABT-239

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.